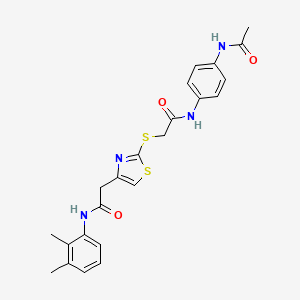

1-(6-Chloropyridazin-3-yl)-4-methyl-1,4-diazepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

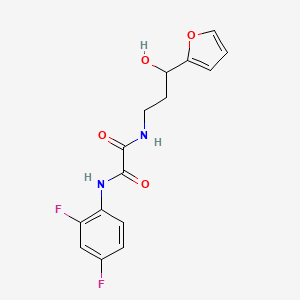

1-(6-Chloropyridazin-3-yl)-4-methyl-1,4-diazepane is a small organic molecule with a variety of applications in scientific research. It is a useful synthetic intermediate and has been used in the synthesis of a range of compounds, including pharmaceuticals, pesticides, and other organic molecules. 1-(6-Chloropyridazin-3-yl)-4-methyl-1,4-diazepane has also been employed in the study of enzyme-catalyzed reactions and other biochemical processes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

1-(6-Chloropyridazin-3-yl)-4-methyl-1,4-diazepane and its derivatives have been a focal point in the synthesis of various compounds with potential biological activities. For instance, derivatives of this compound have been synthesized and evaluated for their anticonvulsant activity and muscle relaxant activity. Compounds with significant protection against tonic hind limb extensor phase in maximal electroshock models and pentylenetetrazole-induced generalized convulsions have been highlighted, comparing favorably against standard drugs like phenytoin and diazepam (Sharma et al., 2013). Additionally, this compound has been explored as a part of novel pyridazino[3,4-b][1,5]benzoxazepin-5(6H)-ones, synthesized from 3,6-dichloro-4-pyridazinecarboxylic acid chloride, and evaluated for their ability to inhibit HIV-1 reverse transcriptase (Barth et al., 1996).

Chemical Properties and Reactions

The chemical behavior of 1-(6-Chloropyridazin-3-yl)-4-methyl-1,4-diazepane has been extensively studied, especially its regiospecificity in 1,3-dipolar cycloaddition reactions. These studies provide insights into the reactivity and potential applications of this compound in more complex chemical syntheses (Jelen et al., 1991). Moreover, its role in the synthesis of nitrogenous heterocyclic systems, such as triazoles, pyridazines, triazines, and diazepines, has been noted, underlining its importance in medicinal and pharmaceutical chemistry (Abdel-Megid, 2021).

Vibrational Spectroscopy and Quantum Mechanical Studies

The compound's spectroscopic properties have been investigated using FT-IR and FT-Raman techniques, compared with quantum mechanical methods. This research aids in understanding the molecular structure and reactivity, offering a pathway to interpret and predict vibrational spectra, which is crucial in identifying and confirming the compound's presence in mixtures or in synthesized products (Kuruvilla et al., 2018).

Inorganic Chemistry Applications

In inorganic chemistry, this compound has been used in the synthesis of iron(III) complexes of 4N ligands, playing a role in biomimetic extradiol cleavage of catechols. This highlights its potential applications in enzyme modeling and understanding the mechanisms of catalysis in biological systems (Mayilmurugan et al., 2008).

Eigenschaften

IUPAC Name |

1-(6-chloropyridazin-3-yl)-4-methyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN4/c1-14-5-2-6-15(8-7-14)10-4-3-9(11)12-13-10/h3-4H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAQITPFWFDXRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=NN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Chloropyridazin-3-yl)-4-methyl-1,4-diazepane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2647580.png)

![N-(2-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2647581.png)

![6-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-indole-2-carboxamide](/img/structure/B2647590.png)

![Methyl 1-[2-chloropropanoyl(cyclopropyl)amino]cyclobutane-1-carboxylate](/img/structure/B2647592.png)

![N-(1-cyano-1-methylpropyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2647598.png)